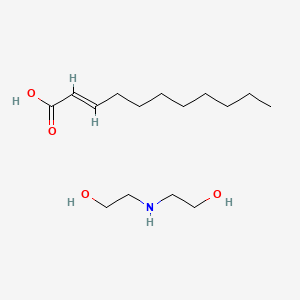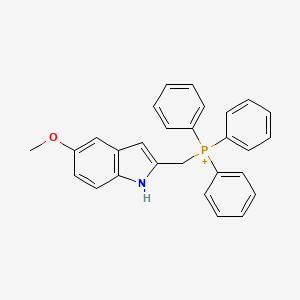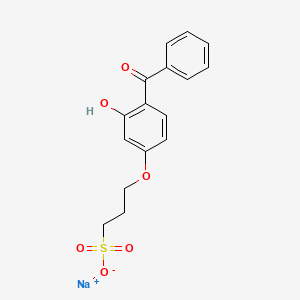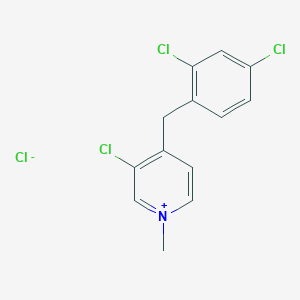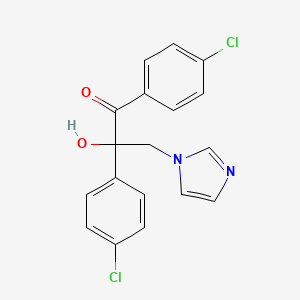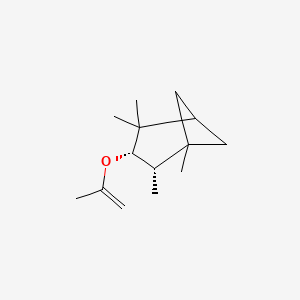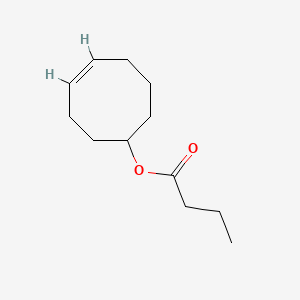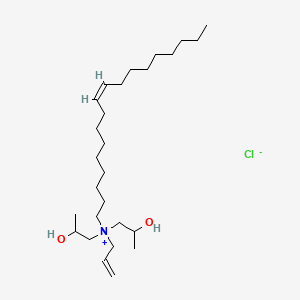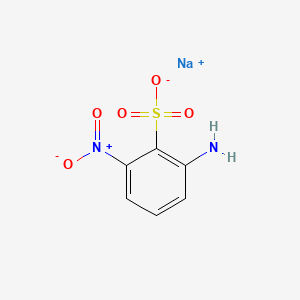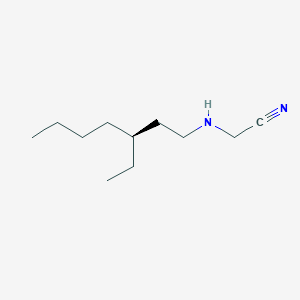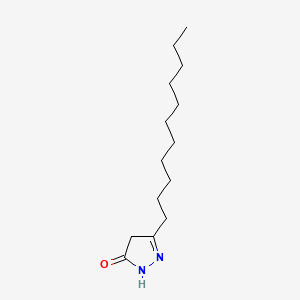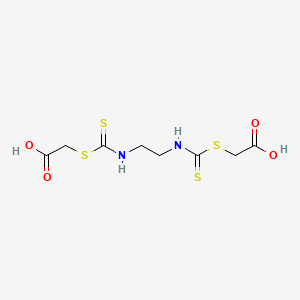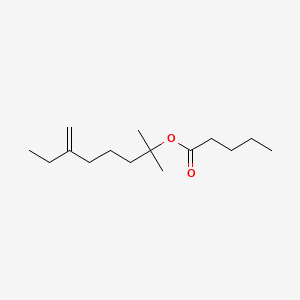
1,1-Dimethyl-5-methyleneheptyl valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-5-methyleneheptyl valerate: is a chemical compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 g/mol . It is also known by its systematic name, pentanoic acid, 1,1-dimethyl-5-methyleneheptyl ester . This compound is characterized by its unique structure, which includes a valerate ester linked to a heptyl chain with a methylene group and two methyl groups at the first carbon position .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-5-methyleneheptyl valerate can be synthesized through esterification reactions. One common method involves the reaction of valeric acid with 1,1-dimethyl-5-methyleneheptanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems and high-throughput screening can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-5-methyleneheptyl valerate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines or alcohols
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
1,1-Dimethyl-5-methyleneheptyl valerate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-5-methyleneheptyl valerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites . These metabolites may interact with receptors or other proteins, modulating various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,1-Dimethyl-5-methyleneheptyl acetate
- 1,1-Dimethyl-5-methyleneheptyl butyrate
- 1,1-Dimethyl-5-methyleneheptyl propionate
Comparison: 1,1-Dimethyl-5-methyleneheptyl valerate is unique due to its valerate ester group, which imparts distinct chemical and physical properties compared to its analogs . The presence of the valerate group can influence the compound’s reactivity, solubility, and biological activity . This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
96846-65-0 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
(2-methyl-6-methylideneoctan-2-yl) pentanoate |
InChI |
InChI=1S/C15H28O2/c1-6-8-11-14(16)17-15(4,5)12-9-10-13(3)7-2/h3,6-12H2,1-2,4-5H3 |
InChI Key |
AHRBCOJLJNGMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(C)(C)CCCC(=C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


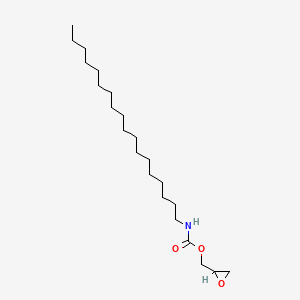
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
